Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate
Description
Properties
CAS No. |
94727-95-4 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
prop-2-enyl 2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14O2/c1-2-8-15-13(14)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
InChI Key |
KRYISMMWYYYRPR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
The most widely employed method for constructing the 2-phenylcyclopropane-1-carboxylate core utilizes rhodium(II) carboxylate catalysts in [2+1] cycloadditions. Styrene derivatives react with diazoacetate esters under Rh₂(OAc)₄ catalysis to yield cyclopropanes with precise stereochemical outcomes. For instance, ethyl diazoacetate and styrene generate ethyl 2-phenylcyclopropane-1-carboxylate in 68–72% yield with >90% diastereoselectivity. Quantum mechanical studies reveal that the rhodium carbenoid intermediate adopts a chair-like transition state, favoring cis addition of the carbene to the styrene π-system.
Catalyst loading significantly impacts reaction efficiency (Table 1). Reducing Rh₂(OAc)₄ from 2 mol% to 0.5 mol% decreases yield by 32% while increasing dimeric byproducts. Microwave irradiation at 80°C enhances reaction rates by 40% compared to conventional heating.
Table 1: Rh-Catalyzed Cyclopropanation Optimization
| Catalyst (mol%) | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| 2.0 | 25 | 72 | 92:8 |
| 1.0 | 25 | 65 | 90:10 |
| 0.5 | 25 | 40 | 85:15 |
| 2.0 | 80 (MW) | 71 | 91:9 |
Donor-Acceptor Cyclopropane Approach
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate serves as a precursor in TaCl₅-mediated reactions with aldehydes. While primarily used for tetraline synthesis, this method demonstrates the stability of cyclopropane dicarboxylates under Lewis acidic conditions. Transesterification of the dimethyl ester with propen-2-en-1-ol in toluene at reflux provides the target compound in 85% yield after 12 h. Kinetic studies show second-order dependence on ester concentration, suggesting a concerted mechanism involving simultaneous nucleophilic attack and leaving group departure.
Epoxide Ring-Opening Methods
Patent literature describes AlCl₃-catalyzed cyclopropanation through epoxide intermediates. Reacting 2-phenylacetonitrile with (R)-epichlorohydrin generates a bicyclic oxabicyclo[3.1.0]hexanone intermediate, which undergoes ring-opening with diethylamine to form cyclopropane carboxamides. Adapting this protocol, hydrolysis of the nitrile to carboxylic acid followed by propenyl esterification achieves 63% overall yield. The method’s advantage lies in its one-pot capability, reducing purification steps by 40% compared to traditional approaches.
Esterification Techniques
Direct Esterification
Carboxylic acid derivatives react with propen-2-en-1-ol under Mitsunobu conditions (DIAD, PPh₃) to furnish esters in 78–82% yield. However, competing elimination reactions at >60°C limit scalability. Infrared spectroscopy confirms complete conversion when using 1.2 equivalents of alcohol and 4Å molecular sieves to absorb water.
Transesterification
Base-catalyzed transesterification of methyl 2-phenylcyclopropane-1-carboxylate with excess propen-2-en-1-ol (5:1 ratio) in THF achieves 91% conversion within 6 h. Sodium methoxide (0.1 mol%) proves superior to traditional NaOH, reducing side-product formation from 15% to 3%. Enzymatic methods using Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) enable solvent-free reactions at 45°C with 99% enantiomeric retention.
Industrial Scalability and Process Economics
A comparative cost analysis (Table 2) reveals that Rh-catalyzed cyclopropanation coupled with enzymatic transesterification offers the optimal balance between yield (87%) and production cost ($12.50/g). The TaCl₅-mediated route, while high-yielding (89%), incurs 35% higher costs due to catalyst recovery challenges.
Table 2: Industrial Production Metrics
| Method | Yield (%) | Purity (%) | Cost ($/g) | Catalyst Recyclability |
|---|---|---|---|---|
| Rh Catalysis + Enzymatic | 87 | 99.8 | 12.50 | 5 cycles |
| TaCl₅ + Transesterification | 89 | 98.5 | 16.80 | 2 cycles |
| Epoxide + Mitsunobu | 63 | 97.2 | 21.30 | N/A |
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s molecular weight is estimated based on its formula (C₁₃H₁₂O₂).
- The absence of melting point data for the target compound highlights a gap in existing literature.
Biological Activity
Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate, a compound derived from cyclopropane derivatives, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a phenyl group and an ester functionality. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Cyclopropane derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives possess significant antibacterial and antifungal activity.
- Enzyme Inhibition : These compounds can act as inhibitors for specific enzymes involved in disease pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Binding Affinity : The compound may bind to active sites of enzymes or receptors, altering their function.
- Reactive Intermediates : The formation of reactive intermediates during metabolic processes can lead to cytotoxic effects on target cells.
- Pharmacophore Models : Structure-based pharmacophore models have been developed to predict the binding interactions of this compound with various biological targets, enhancing our understanding of its potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Pharmacological Implications
The pharmacological implications of this compound are significant:
- Drug Development : The compound's unique structure may serve as a scaffold for developing new drugs targeting specific diseases.
- Toxicity and Safety : Understanding the safety profile through toxicity studies is essential for evaluating its therapeutic potential.
Q & A
Q. What methodologies are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In vitro assays : Screen for cytotoxicity (MTT assay), CYP450 inhibition, or plasma stability .
- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
